molecular formula C22H25N5O4 B11243581 ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate

ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate

Cat. No.: B11243581
M. Wt: 423.5 g/mol
InChI Key: JCOKUCROJONKHU-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the ethyl ester and acetamido groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The pyrazole and pyrimidine rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the pyrazole and pyrimidine rings, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE is unique due to its combination of pyrazole and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H25N5O4

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H25N5O4/c1-6-31-21(30)17-9-7-8-10-18(17)24-19(28)12-26-20(29)15(4)16(5)23-22(26)27-14(3)11-13(2)25-27/h7-11H,6,12H2,1-5H3,(H,24,28)

InChI Key

JCOKUCROJONKHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C(=C(N=C2N3C(=CC(=N3)C)C)C)C

Origin of Product

United States

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